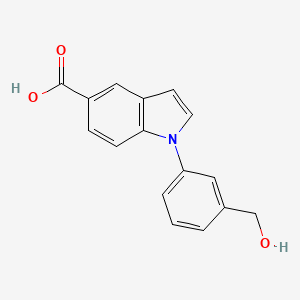
1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a hydroxymethyl group attached to the phenyl ring and a carboxylic acid group attached to the indole ring, making it a unique and versatile molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid typically involves the following steps:
Hydroxymethylation of Phenyl Ring: The phenyl ring is hydroxymethylated using formaldehyde and a base such as sodium hydroxide. This reaction introduces the hydroxymethyl group to the phenyl ring.
Formation of Indole Ring: The hydroxymethylated phenyl compound is then subjected to Fischer indole synthesis, where it reacts with phenylhydrazine under acidic conditions to form the indole ring.
Carboxylation: The final step involves the introduction of the carboxylic acid group to the indole ring. This can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of the carboxylic acid group to an alcohol.
Substitution: Introduction of nitro, halogen, or sulfonyl groups to the indole ring.
Applications De Recherche Scientifique
1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
- 1-(2-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid
- 1-(4-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid
- 1-(3-(Methoxymethyl)phenyl)-1H-indole-5-carboxylic acid
Uniqueness: 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid is unique due to the specific positioning of the hydroxymethyl group on the phenyl ring and the carboxylic acid group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1349716-48-8 |
|---|---|
Formule moléculaire |
C16H13NO3 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
1-[3-(hydroxymethyl)phenyl]indole-5-carboxylic acid |
InChI |
InChI=1S/C16H13NO3/c18-10-11-2-1-3-14(8-11)17-7-6-12-9-13(16(19)20)4-5-15(12)17/h1-9,18H,10H2,(H,19,20) |
Clé InChI |
FLTWCIMWLVUHCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


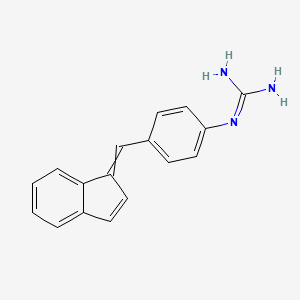
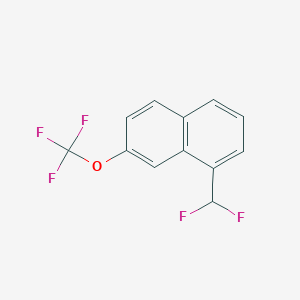
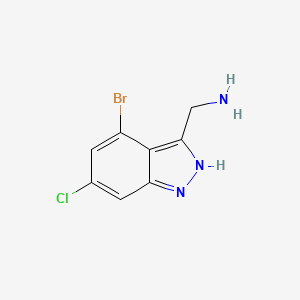
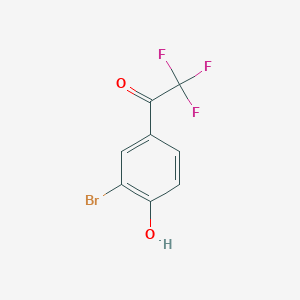
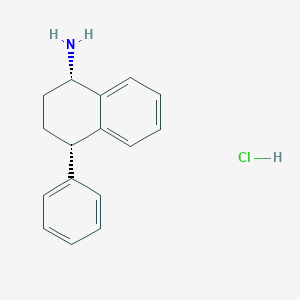



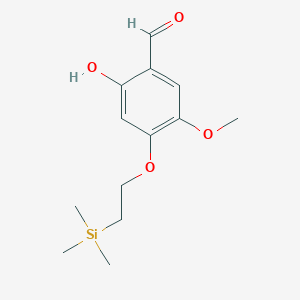
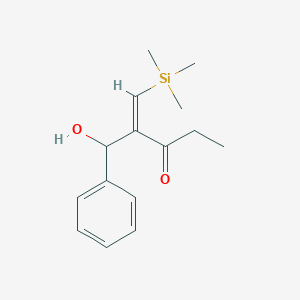
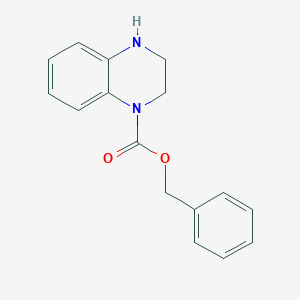
![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
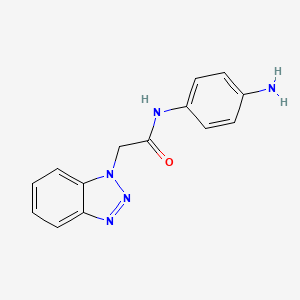
![7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15065569.png)
